Ruthenium(III) acetylacetonate
Description
Properties
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;ruthenium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Ru/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZYCRSRNSTRGC-LNTINUHCSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ru+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ru+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904287 | |
| Record name | Ruthenium acetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark violet solid; [Sigma-Aldrich MSDS] | |
| Record name | Ruthenium(III) acetylacetonate | |
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CAS No. |
14284-93-6 | |
| Record name | Ruthenium acetylacetonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014284936 | |
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| Record name | Ruthenium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ruthenium acetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(pentane-2,4-dionato-O,O')ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Reductive Synthesis with Formic Acid or Hydrazine
The addition of reducing agents (e.g., formic acid, oxalic acid, sodium formate, or hydrazine hydrate) facilitates the conversion of Ru(III) intermediates to the final complex:
Optimized Conditions:
Advantages:
-
Reduced energy input and shorter reaction times.
-
Minimal byproduct formation, simplifying purification.
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling for solvent-free synthesis, though explicit data on Ru(acac)₃ remains limited. Analogous methods for metal acetylacetonates suggest potential applicability, offering eco-friendly advantages.
Specialized Preparations for Catalytic Applications
Ru(acac)₃ is often synthesized in situ for homogeneous catalysis. A notable example is its use in sodium borohydride hydrolysis for hydrogen generation.
THF/Water-Mediated Synthesis
For catalytic studies, Ru(acac)₃ is prepared by dissolving 0.03 mmol (12 mg) in a tetrahydrofuran (THF)/water mixture (1:1 v/v):
Procedure:
-
Dissolve Ru(acac)₃ in 5 mL THF.
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Add 5 mL deionized water under vigorous stirring.
-
Filter to remove undissolved particulates.
Outcome:
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Traditional (1914) | Reflux, 6–12 hours | 60–70% | Simple, widely applicable | Moderate yield, long reaction time |
| Reductive (Patent) | 60–80°C, 1–4 hours | >90% | High yield, energy-efficient | Requires reducing agents |
| THF/Water (Catalytic) | Ambient temperature, 30 minutes | N/A | Tailored for homogeneous catalysis | Limited to specific applications |
Mechanistic Insights and Byproduct Management
The traditional method generates HCl as a byproduct, necessitating neutralization with KHCO₃. In reductive routes, formic acid or hydrazine reduces Ru(III) to Ru(II), which subsequently reacts with acetylacetone. Side reactions, such as ligand disproportionation, are mitigated by controlled stoichiometry.
Purification Techniques:
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Recrystallization: Ethanol/acetone mixtures yield high-purity crystals.
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Column Chromatography: Sephadex LH-20 is used for lab-scale purification.
Industrial-Scale Production Considerations
While lab methods emphasize precision, industrial synthesis prioritizes cost and scalability. Patent CN107382688B highlights batch processes with:
Chemical Reactions Analysis
Ruthenium(III) acetylacetonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: In the presence of dimethylformamide, ruthenium acetylacetonate oxidizes at 0.593 V vs.
Reduction: The compound reduces at -1.223 V vs. Reduction in the presence of alkenes with zinc amalgam in moist tetrahydrofuran yields diolefin complexes.
Substitution: This compound can form various complexes by substituting its ligands with other donor molecules.
Scientific Research Applications
Catalysis
Overview : Ruthenium(III) acetylacetonate is widely used as a catalyst in organic reactions. Its ability to facilitate reactions under mild conditions enhances reaction rates and selectivity.
Key Applications :
- Organic Synthesis : It is employed in the synthesis of complex molecules, particularly in the pharmaceutical industry. For instance, Ru(acac)₃ has been used to catalyze the tetrahydropyranylation of alcohols and phenols without solvents, demonstrating its efficiency in organic transformations .
- Cyclic Voltammetry : The compound serves as an electroactive probe in electrochemical studies, allowing for the investigation of charge trapping in conducting polymers .
Material Science
Overview : In material science, Ru(acac)₃ is utilized for the development of advanced materials, particularly thin films and coatings.
Key Applications :
- Thin Film Deposition : It is commonly used as a precursor for depositing ruthenium films via chemical vapor deposition (CVD), which is essential for creating high-performance materials in electronics .
- Coatings : The compound enhances the properties of coatings used in various applications, including electronics and optics.
Photovoltaics
Overview : this compound plays a significant role in the field of photovoltaics, particularly in dye-sensitized solar cells (DSSCs).
Key Applications :
- Dye Sensitization : It improves light absorption and energy conversion efficiency in DSSCs, contributing to the development of sustainable energy solutions .
- Charge Transport Studies : Research has demonstrated its effectiveness in enhancing charge transport properties within solar cell architectures .
Biomedical Applications
Overview : The compound is being explored for its potential use in biomedical fields, particularly in drug delivery and cancer therapy.
Key Applications :
- Drug Delivery Systems : this compound is investigated for targeted drug delivery mechanisms that can minimize side effects compared to traditional therapies .
- Anticancer Properties : Studies suggest its potential as an anticancer agent due to its ability to interact with biological molecules selectively .
Analytical Chemistry
Overview : In analytical chemistry, Ru(acac)₃ serves as a reagent that enhances detection limits and improves measurement accuracy.
Key Applications :
- Spectroscopy and Chromatography : The compound is utilized in various analytical techniques to facilitate improved detection limits and accuracy when analyzing complex samples .
- Electrochemical Sensors : It has been employed as an electrolyte in redox flow batteries to enhance voltage efficiency, showcasing its utility beyond traditional analytical applications .
Summary Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Catalysis | Organic synthesis (e.g., tetrahydropyranylation) | Enhanced reaction rates and selectivity |
| Material Science | Thin film deposition | High-performance electronic materials |
| Photovoltaics | Dye-sensitized solar cells | Improved light absorption |
| Biomedical | Drug delivery systems | Targeted therapy with minimized side effects |
| Analytical Chemistry | Reagent in spectroscopy and chromatography | Improved detection limits |
Case Studies
-
Catalytic Efficiency Study :
A study highlighted the use of Ru(acac)₃ as a catalyst for solvent-free reactions, demonstrating significant improvements in yield compared to traditional methods . -
Photovoltaic Performance Enhancement :
Research on dye-sensitized solar cells showed that incorporating Ru(acac)₃ increased energy conversion efficiency by optimizing charge transfer processes within the cell architecture . -
Biomedical Research on Anticancer Activity :
Investigations into the anticancer properties of Ru(acac)₃ revealed its potential to selectively target cancer cells while sparing healthy tissues, indicating promise for future therapeutic applications .
Mechanism of Action
The mechanism of action of ruthenium acetylacetonate involves its ability to facilitate efficient electrochemical reactions. It exhibits fast kinetics for both oxidation and reduction, making it an effective catalyst in various chemical processes . In biological applications, ruthenium complexes, including ruthenium acetylacetonate, have shown selective cytotoxic activity against cancer cells by generating reactive oxygen species and interacting with DNA .
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Other Metal Acetylacetonates
Metal acetylacetonates share similar ligand frameworks but differ in central metal ions, leading to variations in redox behavior, stability, and catalytic activity.
Ru(acac)₃ outperforms Fe(acac)₃ and Rh(acac)₃ in hydrogen generation due to its ability to form stable Ru(II) intermediates during DMAB dehydrogenation, achieving 1,700 turnovers over 100 hours . In contrast, Ir(acac)₃ is less effective in reductive environments due to its inertness .
Comparison with Other Ruthenium Precursors
Ru(acac)₃ is often compared to chloride- or oxide-based Ru precursors in catalyst synthesis:
In hydroesterification of styrene, Ru/ZrO₂ catalysts derived from Ru(acac)₃ exhibit superior activity (98% conversion) compared to RuCl₃-derived catalysts (72%) due to enhanced metal-support interaction and reduced chloride poisoning .
Comparison with Transition Metal Catalysts in DMAB Dehydrogenation
Ru(acac)₃ competes with Rh, Pd, and Ir complexes in hydrogen generation from DMAB:
Ru(acac)₃-derived catalysts exhibit a balance of high turnover numbers and moderate activation energy. The induction period (10–30 minutes at 60°C) corresponds to the reduction of Ru(III) to active Ru(II) species, whereas Rh catalysts operate without induction but deactivate faster .
Thermodynamic and Kinetic Advantages
- Activation Parameters : Ru(acac)₃ shows favorable ΔH‡ = 82 ± 2 kJ·mol⁻¹ and ΔS‡ = −85 ± 5 J·mol⁻¹·K⁻¹, indicating a less entropically hindered transition state compared to Ir analogs .
- Thermolysis : Ru(acac)₃ decomposes at lower temperatures (~250°C) than RuCl₃ (>400°C), enabling energy-efficient catalyst synthesis .
Biological Activity
Ruthenium(III) acetylacetonate, a coordination compound of ruthenium with acetylacetone (acac), has garnered significant attention in the field of bioinorganic chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the formula , where acac is the bidentate ligand acetylacetone. The geometry around the ruthenium center is octahedral, allowing for various coordination modes that can influence its biological activity.
Recent studies have shown that ruthenium(III) complexes exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action include:
- Cell Cycle Arrest : this compound can induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Generation : It elevates intracellular ROS levels, leading to oxidative stress and subsequent apoptosis.
- DNA Damage : The compound has been shown to cause DNA damage, which is critical in triggering apoptotic pathways.
- Mitochondrial Dysfunction : Changes in mitochondrial membrane potential (MMP) have been observed, indicating its role in inducing apoptosis through mitochondrial pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Cytotoxicity | Effective against various cancer cell lines, including cisplatin-resistant lines. |
| Cell Cycle Arrest | Induces G0/G1 phase arrest in cancer cells. |
| ROS Generation | Elevates intracellular reactive oxygen species levels. |
| DNA Damage | Causes DNA strand breaks and damage. |
| Mitochondrial Dysfunction | Alters mitochondrial membrane potential leading to apoptosis. |
Case Studies
- In Vitro Studies : A study demonstrated that this compound complexes exhibited high cytotoxicity against NCI-H460 lung cancer cells. The mechanism involved caspase-mediated apoptosis and was confirmed through assays measuring cell viability and apoptosis markers .
- In Vivo Studies : In xenograft mouse models, treatment with a ruthenium(III) complex resulted in significant tumor growth inhibition without noticeable toxicity or body weight loss in the subjects . This suggests a favorable therapeutic index compared to traditional platinum-based chemotherapeutics.
- Comparative Studies : Ruthenium complexes have been compared with platinum drugs like cisplatin. The unique binding properties and lower toxicity profile of ruthenium compounds make them promising alternatives for cancer treatment .
Research Findings
Research indicates that the biological activity of this compound is not only limited to cancer treatment but also extends to other areas such as catalysis and antimicrobial activity:
- Catalytic Properties : this compound has been utilized as a catalyst in organic reactions, showcasing its versatility beyond biological applications .
- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although further research is required to fully elucidate these effects.
Q & A
Q. What are the key physicochemical properties of Ruthenium(III) acetylacetonate (Ru(acac)₃) that influence its solubility and stability in experimental setups?
Ru(acac)₃ is soluble in organic solvents like acetone, chloroform, and benzene but insoluble in water due to its hydrophobic acetylacetonate ligands . Its melting point is ~260°C (with decomposition), requiring careful handling during high-temperature reactions. Stability in air is moderate, but prolonged exposure to moisture may lead to ligand hydrolysis. For purification, recrystallization from ethanol or acetone is recommended, followed by vacuum drying to remove solvent residues .
Q. How can researchers verify the purity and structural integrity of Ru(acac)₃ before use in catalysis or synthesis?
Key methods include:
- FT-IR spectroscopy : Confirming the presence of acetylacetonate ligand vibrations (e.g., C=O stretching at ~1600 cm⁻¹ and C-H bending at ~1275 cm⁻¹) .
- Thermogravimetric analysis (TGA) : Assessing decomposition temperature (~260°C) and residual metal content .
- Elemental analysis (EA) : Validating C, H, and Ru percentages against theoretical values (e.g., C: 45.2%, H: 5.3%, Ru: 25.3%) .
Advanced Research Questions
Q. What experimental parameters optimize the use of Ru(acac)₃ as a precursor for synthesizing Ru-based nanoparticles with controlled size and morphology?
- Hydrothermal synthesis : Adjusting Ru(acac)₃ concentration (e.g., 6–28 wt% in Na₂EDTA solutions) and reaction time (24–48 hours at 200°C) to modulate nanoparticle size and crystallinity .
- Solvothermal methods : Using surfactants like PVP (polyvinylpyrrolidone) to stabilize RuNi alloy nanosheets, achieving enhanced electrocatalytic activity for hydrogen evolution .
- Ligand decomposition : Controlled thermolysis (200–220°C under inert gas) removes acetylacetonate ligands, yielding metallic Ru or RuO₂ phases on silica/alumina supports .
Q. How do stabilizing agents (e.g., polymers or natural cellulose) affect the catalytic activity of Ru(acac)₃-derived nanoparticles?
Stabilizers prevent aggregation and modify surface reactivity:
- PVP or PS-co-MA : Enhance dispersion of Ru nanoparticles, increasing turnover numbers (e.g., 4900 for dimethylamine borane dehydrogenation) .
- Cellulose : Acts as a green support, improving catalyst longevity and enabling heterogeneous catalysis (kinetics: first-order in Ru and substrate concentration) .
- Contradiction : Pure Ru(acac)₃ shows lower activity compared to stabilized systems, highlighting the critical role of support interactions .
Q. What analytical techniques resolve contradictions in catalytic performance between Ru(acac)₃ and alternative precursors (e.g., RuCl₃)?
- ICP-OES : Quantify residual chloride in RuCl₃-derived catalysts, which can poison active sites .
- XRD and EDX : Compare crystallinity and alloy composition (e.g., RuNi nanosheets vs. bulk Ru) .
- Kinetic studies : Monitor H₂ evolution rates in alkaline media to correlate precursor choice with catalytic efficiency (e.g., RuNi alloys outperform Pt/C) .
Q. How does ligand substitution during Ru(acac)₃ thermolysis influence the electronic properties of supported catalysts?
- In-situ IR spectroscopy : Track ligand decomposition and surface hydroxyl interactions on alumina/silica at 200–220°C .
- XPS analysis : Reveal shifts in Ru 3d binding energy, indicating electron transfer between Ru and support materials .
- Catalytic testing : Compare CO₂ methanation activity between Ru@Al₂O₃ (ligand-free) and Ru(acac)₃-derived systems .
Methodological Guidance
Q. Designing a kinetic study for Ru(acac)₃-catalyzed reactions: What controls and data validation steps are essential?
- Control experiments : Exclude thermal or solvent-driven pathways by running reactions without Ru(acac)₃.
- Replicate sampling : Use GC-MS or NMR to track substrate conversion at fixed intervals (e.g., every 30 minutes).
- Error analysis : Calculate standard deviations from triplicate runs to account for variability in nanoparticle synthesis .
Q. How to troubleshoot inconsistent results in Ru(acac)₃-based nanoparticle synthesis?
- Parameter screening : Vary precursor concentration, reducing agents (e.g., formaldehyde), and reaction time .
- Characterization cross-check : Combine TEM (morphology), XRD (crystallinity), and BET (surface area) to identify synthesis flaws .
- Ligand interference : Pre-clean supports (e.g., silica calcination) to avoid ligand-support interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
